Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex reactions. For instance, the Petasis reaction, which occurs between aldehyde, amine, and boronic acid, is commonly used in the synthesis of alkylaminophenol compounds . The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The optimization of the most stable molecular structure of similar compounds is often performed using density functional theory (DFT) methods with specific basis sets . Some geometric parameters such as bond angles, bond lengths, and dihedral angles are determined during this process .Chemical Reactions Analysis
Chemical reactions involving these compounds can lead to the formation of various derivatives. For instance, researchers have explored the hydrogenation of furan-2-carboxylic acid derivatives, including compounds structurally related to this compound. This process has been optimized to achieve high diastereoselectivity.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often investigated using various spectroscopic methods, including FTIR, UV, NMR, and UV-Vis spectrometry . These studies are supported by computational spectral studies .Scientific Research Applications
Catalyst-Free Synthesis of Polysubstituted Furans
A novel catalyst-free, one-pot synthesis method for polysubstituted furans has been developed. This method involves a multicomponent reaction of certain compounds, demonstrating an efficient approach to synthesize furan derivatives (Damavandi, Sandaroos, & Pashirzad, 2012).Aza-Piancatelli Rearrangement for Synthesis of Thiazine and Oxazine Derivatives
Furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3. This process yields thiazine or oxazine derivatives, showcasing the versatility of furan derivatives in organic synthesis (Reddy et al., 2012).Synthesis and Biological Evaluation of Pyrazoline Derivatives
Novel pyrazoline derivatives containing furan-2-yl have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These derivatives were synthesized using both conventional and microwave irradiation methods, with promising biological activity demonstrated in some compounds (Ravula et al., 2016).Diastereoselective Hydrogenation of Furan Derivatives
Furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, have been subjected to heterogeneously catalyzed diastereoselective hydrogenation. The process resulted in high diastereoselectivity, highlighting the potential of furan derivatives in asymmetric synthesis (Sebek et al., 2009).Synthesis and Characterization of N-(2,4-diaryltetrahydroquinolin-1-yl) Furan-2-Carboxamide Derivatives
A compound with a furan-2-yl group was synthesized using a Povarov cycloaddition reaction/N-furoylation process. These types of derivatives are known for their potential as therapeutic agents, demonstrating the significance of furan-2-yl derivatives in medicinal chemistry (Bonilla-Castañeda et al., 2022).Highly Selective Hydrogenation using Ni0.09Zn/NC600 Catalyst
A study on the highly selective hydrogenation of furfural and levulinic acid over a Ni0.09Zn/NC600 catalyst derived from zeolitic imidazolate frameworks showed excellent conversion rates and selectivity, underlining the application of furan-2-ylmethanol in catalytic processes (Li et al., 2020).
Future Directions
The future directions for the study of “Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications. Additionally, more research could be conducted to optimize their synthesis process and to investigate their physical and chemical properties in more detail .
Properties
IUPAC Name |
furan-2-yl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(14-5-3-9-19-14)17-8-4-10-20-12-13(17)11-16-6-1-2-7-16/h3,5,9,13H,1-2,4,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWFADFLCTDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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